molecular formula C9H8BrF3O B1376082 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1261682-10-3

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1376082
CAS No.: 1261682-10-3
M. Wt: 269.06 g/mol
InChI Key: LHSPNSPWAGNDDW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene typically involves the bromination of 4-methoxy-1-(trifluoromethyl)benzene. This can be achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the benzene ring towards electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Electrophilic Aromatic Substitution: Formation of brominated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of herbicides, insecticides, and fungicides.

    Materials Science: It can be employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Chemical Biology: The compound can serve as a probe or building block in the study of biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene
  • 2-(Bromomethyl)-4-methoxy-1-(difluoromethyl)benzene
  • 2-(Bromomethyl)-4-methoxy-1-(chloromethyl)benzene
  • 2-(Bromomethyl)-4-methoxy-1-(methyl)benzene

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and electron-withdrawing ability, making it valuable in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-2-3-8(9(11,12)13)6(4-7)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSPNSPWAGNDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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